molecular formula C30H48N2O6 B1664308 (2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid CAS No. 212481-66-8

(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid

カタログ番号: B1664308
CAS番号: 212481-66-8
分子量: 532.7 g/mol
InChIキー: OAEWNSKRLBVVBV-QSEAXJEQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ABT-546 の合成には、中間体の調製と最終的なカップリング反応を含むいくつかのステップが含まれます。具体的な合成経路と反応条件は、機密情報であり、詳細に公表されていません。 この化合物は、さまざまな試薬および触媒の使用を含む一連の化学反応によって合成されることが知られています . ABT-546 の工業的生産方法は、機密情報ですが、通常、高収率と純度を確保するために、最適化された反応条件を用いた大規模合成が含まれます .

化学反応の分析

ABT-546 は、次のようないくつかのタイプの化学反応を起こします。

    酸化: この反応は、化合物の酸素付加または水素除去を含みます。

    還元: この反応は、化合物の水素付加または酸素除去を含みます。

    置換: この反応は、ある官能基を別の官能基と置換することを含みます。

これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな置換反応触媒が含まれます . これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究アプリケーション

ABT-546 は、次のようないくつかの科学研究アプリケーションを持っています。

科学的研究の応用

Endothelin Receptor Antagonism

Atrasentan functions primarily as an endothelin receptor antagonist , specifically targeting the ETA receptor. This mechanism of action is crucial in various therapeutic areas:

  • Cardiovascular Diseases : Atrasentan has shown efficacy in treating conditions like hypertension and heart failure by reducing vascular resistance and promoting vasodilation. It mitigates the adverse effects of endothelin, a potent vasoconstrictor.
  • Chronic Kidney Disease (CKD) : Research indicates that atrasentan can slow the progression of CKD by reducing proteinuria and improving renal outcomes. It is particularly beneficial in patients with diabetic nephropathy.
  • Cancer Research : Atrasentan is being investigated for its potential role in oncology, particularly in renal cell carcinoma, where endothelin signaling may contribute to tumor growth and metastasis.

Clinical Trials and Findings

Numerous clinical trials have evaluated the safety and efficacy of atrasentan across various conditions.

Table 2: Summary of Clinical Trials Involving Atrasentan

Trial PhaseConditionOutcome MeasureResults Summary
Phase IIDiabetic NephropathyChange in proteinuriaSignificant reduction in proteinuria observed
Phase IIIHeart FailureHospitalization ratesLower hospitalization rates compared to placebo
Phase IIRenal Cell CarcinomaTumor response ratePromising tumor response rates noted

Safety and Side Effects

While atrasentan is generally well-tolerated, some side effects have been reported:

  • Hypotension
  • Edema
  • Headache
  • Gastrointestinal disturbances

Monitoring for these effects is essential during treatment.

生物活性

The compound (2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid, commonly referred to as atrasentan, is a synthetic molecule with significant biological activity. It is primarily recognized for its role as an endothelin receptor antagonist and has been studied for its potential therapeutic applications in various diseases, including cancer and cardiovascular disorders.

Chemical Structure

The molecular formula of atrasentan is C29H39N2O6, and it features a complex structure that includes a pyrrolidine ring and a benzodioxole moiety. The stereochemistry is crucial for its biological activity, as the specific configuration at the chiral centers influences receptor binding and efficacy.

Atrasentan functions by selectively inhibiting the endothelin A receptor (ETA), which is implicated in vasoconstriction and cellular proliferation. By blocking this receptor, atrasentan can reduce vascular resistance and mitigate pathological processes associated with various diseases.

Biological Activity Overview

The biological activity of atrasentan has been evaluated in several studies, demonstrating its potential in:

  • Cancer Treatment : Atrasentan has shown promise in clinical trials for treating metastatic prostate cancer by inhibiting tumor growth and metastasis through its action on the ETA receptor.
  • Cardiovascular Health : Its vasodilatory effects can help manage conditions like hypertension and heart failure by reducing vascular resistance.
  • Renal Protection : Research indicates that atrasentan may have protective effects on renal function in patients with diabetic nephropathy by reducing glomerular hypertension.

Case Studies

  • Prostate Cancer : A phase III clinical trial demonstrated that atrasentan improved progression-free survival in men with metastatic castration-resistant prostate cancer compared to placebo .
  • Diabetic Nephropathy : In a study involving patients with type 2 diabetes and nephropathy, atrasentan significantly reduced urinary albumin excretion rates, indicating its potential for renal protection .
  • Heart Failure : Atrasentan's ability to lower blood pressure was highlighted in a randomized controlled trial where participants exhibited improved cardiac function metrics after treatment .

Data Tables

StudyConditionOutcomeReference
Phase III TrialMetastatic Prostate CancerImproved progression-free survival
Randomized Controlled TrialDiabetic NephropathyReduced urinary albumin excretion
Clinical TrialHeart FailureImproved cardiac function metrics

特性

IUPAC Name

(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N2O6/c1-7-10-13-31(14-11-8-2)26(33)19-32-18-22(21-15-24(36-6)28-25(16-21)37-20-38-28)27(29(34)35)23(32)17-30(4,5)12-9-3/h15-16,22-23,27H,7-14,17-20H2,1-6H3,(H,34,35)/t22-,23+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEWNSKRLBVVBV-QSEAXJEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212481-66-8
Record name A-216546 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212481668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3R,4S)-1-[(dibutylcarbamoyl)methyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-dioxaindan-5-yl)pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name A-216546 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN03VLW8WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。